

# Spectroscopic Profiling and Structural Characterization of (Butan-2-yl)(methoxy)amine Hydrochloride

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## Compound of Interest

Compound Name:	(Butan-2-yl)(methoxy)amine hydrochloride
CAS No.:	1421602-73-4
Cat. No.:	B1448044

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## Executive Summary

**(Butan-2-yl)(methoxy)amine hydrochloride**, also known as N-methoxy-sec-butylamine hydrochloride, is a specialized O-alkylhydroxylamine derivative,<sup>[1]</sup>. Molecules of this structural class serve as critical pharmacophores, nitron precursors, and versatile building blocks for Weinreb amides in complex Active Pharmaceutical Ingredient (API) synthesis<sup>[2],[3]</sup>. Because of its high polarity and hygroscopic nature as a hydrochloride salt, rigorous spectroscopic validation is required to confirm its structural integrity, purity, and salt stoichiometry before downstream application.

This technical guide provides an authoritative, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS) data for this compound, alongside the mechanistic rationale for its analytical behavior.

## Chemical Identity & Structural Parameters

Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical parameters of the analyte.

Table 1: Chemical Identity

Property	Specification
IUPAC Name	<b>N-methoxybutan-2-amine hydrochloride</b>
CAS Registry Number	1421602-73-4
Molecular Formula	C <sub>5</sub> H <sub>14</sub> ClNO
Molecular Weight	139.62 g/mol

| Exact Mass (Free Base) | 103.0997 Da |

## Spectroscopic Data Analysis & Mechanistic Insights Nuclear Magnetic Resonance (<sup>1</sup>H & <sup>13</sup>C NMR)

Causality of Solvent Choice: Amine hydrochlorides exhibit poor solubility in standard non-polar deuterated solvents like CDCl<sub>3</sub>. Deuterium oxide (D<sub>2</sub>O) or Methanol-d<sub>4</sub> (CD<sub>3</sub>OD) are the solvents of choice[4]. Using D<sub>2</sub>O facilitates the rapid deuterium exchange of the acidic ammonium protons (R-NH<sub>2</sub><sup>+</sup>-OCH<sub>3</sub> → R-ND<sub>2</sub><sup>+</sup>-OCH<sub>3</sub>). This exchange is highly advantageous as it eliminates the broad, quadrupolar-relaxed nitrogen-bound proton signals that typically span 8.0–10.0 ppm, thereby preventing signal overlap and simplifying the integration of the aliphatic backbone.

Chemical Shift Rationale: The sec-butyl methine proton (C2) and the methoxy protons are significantly deshielded due to the strong electron-withdrawing inductive effect of the adjacent positively charged nitrogen atom. The N-methoxy singlet typically resonates downfield at ~3.90 ppm, which is characteristic of protonated O-alkylhydroxylamines[2].

Table 2: <sup>1</sup>H & <sup>13</sup>C NMR Assignments (400/100 MHz, D<sub>2</sub>O)

Nucleus	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
$^1\text{H}$	0.95	Triplet (J = 7.5 Hz)	3H	-CH <sub>2</sub> -CH <sub>3</sub> (C4)
$^1\text{H}$	1.30	Doublet (J = 6.8 Hz)	3H	>CH-CH <sub>3</sub> (C1)
$^1\text{H}$	1.55 – 1.75	Multiplet	2H	-CH <sub>2</sub> - (C3)
$^1\text{H}$	3.45	Multiplet	1H	>CH-N (C2)
$^1\text{H}$	3.90	Singlet	3H	-O-CH <sub>3</sub>
$^{13}\text{C}$	9.5	-	-	C4 (Terminal Methyl)
$^{13}\text{C}$	15.2	-	-	C1 (Branched Methyl)
$^{13}\text{C}$	25.8	-	-	C3 (Methylene)
$^{13}\text{C}$	59.4	-	-	C2 (Methine)

|  $^{13}\text{C}$  | 63.2 | - | - | Methoxy Carbon |

## Fourier-Transform Infrared Spectroscopy (FT-IR)

The solid-state FT-IR spectrum is dominated by the hydrochloride salt characteristics. The most diagnostic feature is the broad, intense absorption band between 2400 and 2800  $\text{cm}^{-1}$ , corresponding to the N-H<sup>+</sup> stretching vibrations typical of amine salts[5]. The N-O stretching frequency, a hallmark of hydroxylamine derivatives, appears as a sharp band near 1050  $\text{cm}^{-1}$ .

Table 3: FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group / Vibration Mode
2965, 2930, 2875	Medium	C-H Stretching (Aliphatic backbone)
2400 – 2800	Broad, Strong	N-H <sup>+</sup> Stretching (Amine hydrochloride)
1580	Medium	N-H <sup>+</sup> Bending
1460	Medium	C-H Bending (Alkane)

| 1050 | Sharp, Strong | N-O Stretching (Hydroxylamine) |

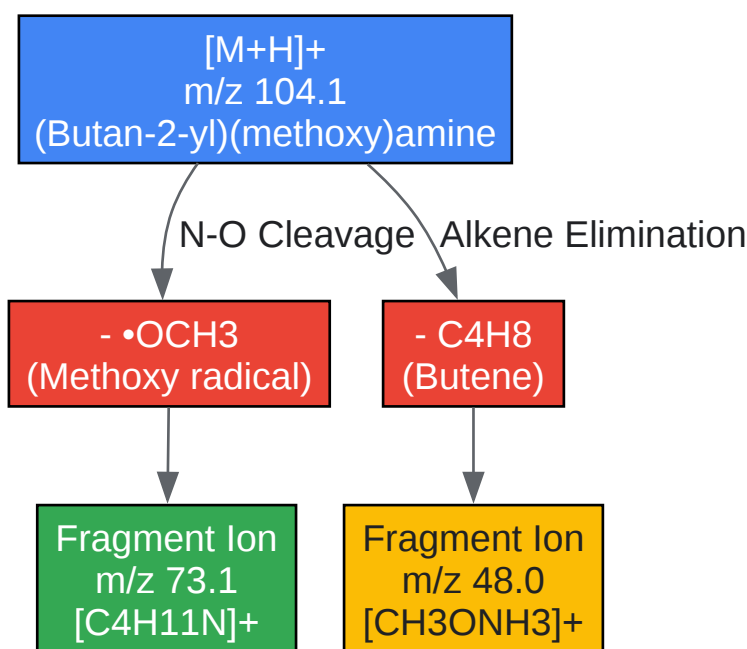
## High-Resolution Mass Spectrometry (HRMS)

Fragmentation Causality: Under positive Electrospray Ionization (ESI+), the salt dissociates, and the free base is readily protonated to form the [M+H]<sup>+</sup> pseudomolecular ion at m/z 104.1075. Collision-Induced Dissociation (CID) of N-methoxy amines typically proceeds via two primary pathways: the homolytic cleavage of the N-O bond resulting in the loss of a methoxy radical (•OCH<sub>3</sub>, -31 Da), and the elimination of the alkyl chain as an alkene (butene, -56 Da) via inductive cleavage,<sup>[6]</sup>.

Table 4: HRMS (ESI+) Fragmentation Data

Ion m/z	Relative Abundance	Ion Type	Neutral Loss
104.1075	100% (Base)	[M+H] <sup>+</sup>	None (Intact protonated molecule)
73.0880	~45%	Fragment	-31 Da (•OCH <sub>3</sub> , Methoxy radical)

| 48.0449 | ~20% | Fragment | -56 Da (C<sub>4</sub>H<sub>8</sub>, Butene) |



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Fig 1: Proposed ESI-MS/MS fragmentation pathways for (Butan-2-yl)(methoxy)amine.

## Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following workflows are designed as self-validating systems, embedding internal checks to guarantee trustworthiness.

### NMR Spectroscopy Workflow

- Desiccation: Dry 10 mg of **(Butan-2-yl)(methoxy)amine hydrochloride** under high vacuum (0.1 mbar) for 4 hours to remove adventitious moisture, which can artificially broaden NMR signals.
- Solvent Preparation: Dissolve the dried sample in 0.6 mL of high-purity Deuterium Oxide ( $D_2O$ , 99.9% D).
  - Causality:  $D_2O$  is selected over  $CDCl_3$  to ensure complete dissolution of the polar hydrochloride salt and to promote deuterium exchange of the quadrupolar N-H<sup>+</sup> protons, preventing spectral line broadening.

- Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  (400 MHz, 16 scans) and  $^{13}\text{C}$  (100 MHz, 256 scans) spectra at 298 K using a standard pulse sequence (e.g., zg30).
- Self-Validation (Calibration): Automatically reference the chemical shift axis using the residual HDO solvent peak at  $\delta$  4.79 ppm. If the HDO peak deviates, recalibrate the axis to ensure the N-methoxy singlet is accurately reported.

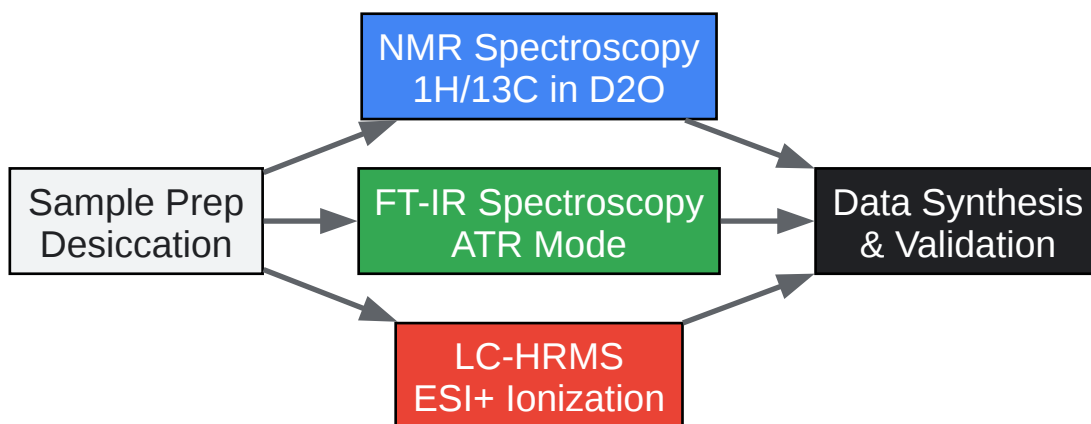
## FT-IR Spectroscopy Workflow

- Background Subtraction (Validation): Prior to sample analysis, collect a background spectrum (32 scans,  $4\text{ cm}^{-1}$  resolution) on the empty Attenuated Total Reflectance (ATR) diamond crystal.
  - Causality: This self-validating step subtracts ambient  $\text{H}_2\text{O}$  and  $\text{CO}_2$  signals, ensuring that any peak observed in the  $3000\text{-}3500\text{ cm}^{-1}$  region is strictly from the sample and not atmospheric interference.
- Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate optical contact.
  - Causality: ATR is chosen over KBr pelleting because KBr is highly hygroscopic and can introduce false water bands that mask the critical  $\text{N-H}^+$  stretch of the amine salt.
- Acquisition: Scan from  $4000$  to  $400\text{ cm}^{-1}$ . Clean the crystal with isopropanol post-acquisition.

## LC-HRMS Workflow

- Sample Dilution: Prepare a  $1\text{ }\mu\text{g/mL}$  solution of the compound in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.
  - Causality: Formic acid ensures the analyte remains fully protonated in solution, maximizing the ESI+ signal yield.
- Calibration (Validation): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer. Ensure mass accuracy is  $< 5\text{ ppm}$  error before proceeding. This guarantees the trustworthiness of the exact mass measurement.

- Acquisition: Inject 2  $\mu\text{L}$  into the LC-HRMS system. Operate the ESI source in positive mode (capillary voltage 3.5 kV). Apply a collision energy of 15-20 eV for MS/MS fragmentation to observe the characteristic loss of the methoxy radical.



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Fig 2: Self-validating experimental workflow for spectroscopic characterization.

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